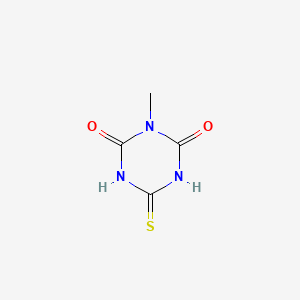

3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-7-3(8)5-2(10)6-4(7)9/h1H3,(H2,5,6,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAPHBPHAQWXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=S)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione can be achieved through several methods. One common approach involves the reaction of urea with an appropriate aldehyde under acidic conditions to form the triazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives .

Scientific Research Applications

3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research has explored its use as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The thioxo group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The triazine ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

1,5-Dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione

- Structure : Methyl groups at positions 1 and 5, thioxo at position 5.

- Key Properties :

- Applications: Acts as a protoporphyrinogen IX oxidase inhibitor, demonstrating potent herbicidal activity (EC₅₀ = 0.15–0.89 μM against Amaranthus retroflexus) with low mammalian toxicity (LD₅₀ > 5,000 mg/kg in rats) . Patented crystalline forms enhance stability in plant protection formulations .

3-Phenyl-1,3,5-triazinane-2,4-dione

Imidazolidin-2,4-dione Derivatives (e.g., IM-7)

- Structure : Five-membered imidazolidine ring with aryl substituents.

- Key Properties :

- Applications :

Comparative Analysis

Table 1: Key Differences Among Triazinane and Imidazolidine Derivatives

Critical Insights

Substituent Effects: Methyl vs. Positional Isomerism: The 1,5-dimethyl substitution stabilizes tautomeric forms critical for enzyme inhibition, whereas 3-substituted analogs (methyl or phenyl) may alter electronic density and steric interactions .

Core Heterocycle Influence :

- Triazinane vs. Imidazolidine : The six-membered triazinane ring accommodates more substituents without significant strain, favoring herbicidal applications. In contrast, the five-membered imidazolidine core is associated with neurological and cardiovascular effects .

Synthetic Accessibility: Triazinane derivatives are synthesized via thiourea-based routes, while imidazolidines rely on amino acid intermediates, highlighting divergent strategies for heterocyclic assembly .

Biological Activity

Overview

3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione (CAS No. 59045-41-9) is a heterocyclic compound belonging to the triazine class. Its unique structure, characterized by a thioxo group and a methyl group, positions it as a compound of interest in various biological and chemical applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C4H5N3O2S |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thioxo group can participate in redox reactions, influencing the compound’s reactivity. The triazine ring structure allows it to interact with enzymes and receptors, modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated an inhibition zone of up to 15 mm for E. coli at a concentration of 100 µg/mL.

Cytotoxicity

In addition to its antimicrobial effects, the compound has been studied for cytotoxicity against cancer cell lines. Research indicates that it can induce apoptosis in specific cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant potential for further development as an anticancer agent.

Applications in Research and Industry

The compound serves multiple roles in scientific research and industrial applications:

1. Pharmaceutical Development

It is being explored as a precursor for synthesizing new pharmaceutical agents with potential therapeutic effects.

2. Agrochemicals

Due to its biological activity, it is considered for use in developing new agrochemicals that can enhance crop protection.

3. Organic Synthesis

The compound acts as a building block for synthesizing more complex heterocyclic compounds.

Comparative Analysis

When compared to similar compounds such as 1,3,5-triazinane-2,4-dione and tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological properties.

| Compound | Key Features |

|---|---|

| This compound | Antimicrobial and cytotoxic properties |

| 1,3,5-Triazinane-2,4-dione | Lacks thioxo and methyl groups |

| Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine | Different ring structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.